molecular formula C19H17NO5S2 B13056820 Methyl3-[4-(phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylate

Methyl3-[4-(phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylate

Cat. No.: B13056820
M. Wt: 403.5 g/mol
InChI Key: AUYFHIKXCYVDFZ-UHFFFAOYSA-N
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Description

Methyl3-[4-(phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl3-[4-(phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylate typically involves the condensation reaction of thiophene derivatives with appropriate sulfonamides and phenoxy compounds. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl3-[4-(phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamido or phenoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Methyl3-[4-(phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl3-[4-(phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Uniqueness: Methyl3-[4-(phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H17NO5S2

Molecular Weight

403.5 g/mol

IUPAC Name

methyl 3-[4-(N-methylsulfonylanilino)phenoxy]thiophene-2-carboxylate

InChI

InChI=1S/C19H17NO5S2/c1-24-19(21)18-17(12-13-26-18)25-16-10-8-15(9-11-16)20(27(2,22)23)14-6-4-3-5-7-14/h3-13H,1-2H3

InChI Key

AUYFHIKXCYVDFZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)N(C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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